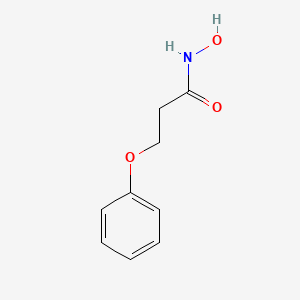

N-hydroxy-3-phenoxypropanamide

Description

Properties

IUPAC Name |

N-hydroxy-3-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-9(10-12)6-7-13-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLMVTWTWJSJBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of N Hydroxy 3 Phenoxypropanamide

General Synthetic Routes to N-hydroxy-3-phenoxypropanamide

The synthesis of this compound is primarily achieved through the formation of the propanamide scaffold followed by the introduction of the N-hydroxy group. This is most commonly accomplished in a single step through amidation reactions involving a derivative of 3-phenoxypropanoic acid and hydroxylamine.

Amidation Reactions for Propanamide Scaffold Formation

The core structure of this compound is assembled via an amidation reaction. A common and effective method involves the reaction of an activated form of 3-phenoxypropanoic acid with hydroxylamine.

The general approach begins with the synthesis of 3-phenoxypropanoic acid, which can be prepared from phenol (B47542) and acrylonitrile via a cyanoethylation reaction, followed by hydrolysis of the resulting nitrile. The 3-phenoxypropanoic acid is then converted into a more reactive species, such as an acyl chloride or an ester, to facilitate the amidation.

A representative synthetic pathway involves the following steps:

Activation of 3-phenoxypropanoic acid: 3-phenoxypropanoic acid is reacted with thionyl chloride (SOCl₂) or a similar chlorinating agent to form the highly reactive 3-phenoxypropanoyl chloride.

Reaction with hydroxylamine: The resulting 3-phenoxypropanoyl chloride is then treated with hydroxylamine hydrochloride in the presence of a base, such as sodium bicarbonate, to yield this compound. The base neutralizes the hydrochloric acid formed during the reaction, driving the reaction to completion.

Alternatively, direct coupling methods using reagents that activate the carboxylic acid in situ can also be employed for the amidation with hydroxylamine.

N-Hydroxylation Strategies

In the context of synthesizing this compound, the N-hydroxylation is typically integrated into the amidation step by using hydroxylamine as the nitrogen source, as described in the previous section. This approach is generally more efficient than a two-step process that would involve first forming 3-phenoxypropanamide and then performing a separate N-hydroxylation step.

Direct N-hydroxylation of a pre-existing amide is a known transformation in organic chemistry, often involving oxidizing agents. However, for the preparation of this compound, the direct condensation with hydroxylamine is the more documented and straightforward strategy.

Intramolecular Cyclization Reactions of this compound

This compound serves as a key intermediate for the synthesis of heterocyclic structures through intramolecular cyclization. This process involves an electrophilic attack of the hydroxamic acid moiety onto the phenoxy ring.

Formation of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

A significant application of this compound is its conversion to 2H-1,4-Benzoxazin-3(4H)-one derivatives. This transformation is an intramolecular electrophilic aromatic substitution reaction, which can be promoted by strong acids like polyphosphoric acid (PPA) or various Lewis acids. tandfonline.comnih.gov

Role of Polyphosphoric Acid (PPA) in Cyclization

Polyphosphoric acid (PPA) is a widely used reagent for promoting intramolecular acylation reactions, including the cyclization of this compound. PPA serves as both a strong acid catalyst and a dehydrating agent.

The proposed mechanism for the PPA-mediated cyclization involves the following key steps:

Protonation: The carbonyl oxygen of the hydroxamic acid is protonated by PPA, which enhances the electrophilicity of the carbonyl carbon.

Intramolecular Electrophilic Attack: The activated carbonyl group is then attacked by the electron-rich phenoxy ring at the ortho position. This step forms a six-membered ring and generates a carbocation intermediate, which is stabilized by resonance.

Dehydration and Rearrangement: Subsequent loss of a water molecule and a proton leads to the formation of the stable 2H-1,4-Benzoxazin-3(4H)-one ring system.

Research has shown that heating this compound in PPA effectively yields the desired cyclized product. tandfonline.com

Application of Lewis Acids in Electrophilic Aromatic Substitution

Lewis acids are also effective in catalyzing the intramolecular cyclization of this compound. tandfonline.comnih.gov They function by coordinating to the carbonyl oxygen of the hydroxamic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the subsequent electrophilic attack on the aromatic ring.

The general mechanism with a Lewis acid catalyst, such as ferric chloride (FeCl₃), can be outlined as follows:

Coordination: The Lewis acid coordinates with the carbonyl oxygen atom of the this compound.

Activation: This coordination polarizes the carbonyl group, making the carbonyl carbon a more potent electrophile.

Intramolecular Cyclization: The ortho position of the phenoxy ring attacks the activated carbonyl carbon, leading to the formation of the heterocyclic ring.

Catalyst Regeneration: The Lewis acid catalyst is regenerated upon workup.

Studies have investigated the efficacy of various Lewis acids in this transformation. While ferric chloride has been shown to be an effective catalyst, other Lewis acids have demonstrated varied reactivity. For instance, in the case of unsubstituted this compound, the reaction was reported to be unsuccessful with aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), and tin(IV) chloride (SnCl₄). nih.gov However, for the acetyl and benzoyl derivatives of this compound, both ZnCl₂ and SnCl₄ were found to yield the cyclized products. nih.gov

Table 1: Lewis Acid Catalyzed Cyclization of this compound and its Derivatives

| Entry | Substrate | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | This compound | FeCl₃ | Nitromethane | 60 | 85 | nih.gov |

| 2 | This compound | AlCl₃ | Nitromethane | 60 | No reaction | nih.gov |

| 3 | This compound | ZnCl₂ | Nitromethane | 60 | No reaction | nih.gov |

| 4 | This compound | TiCl₄ | Nitromethane | 60 | No reaction | nih.gov |

| 5 | This compound | SnCl₄ | Nitromethane | 60 | No reaction | nih.gov |

| 6 | N-acetoxy-3-phenoxypropanamide | ZnCl₂ | Nitromethane | 60 | 78 | nih.gov |

| 7 | N-acetoxy-3-phenoxypropanamide | SnCl₄ | Nitromethane | 60 | 82 | nih.gov |

| 8 | N-benzoyloxy-3-phenoxypropanamide | ZnCl₂ | Nitromethane | 60 | 80 | nih.gov |

| 9 | N-benzoyloxy-3-phenoxypropanamide | SnCl₄ | Nitromethane | 60 | 84 | nih.gov |

Detailed Mechanistic Pathways for Benzoxazinone Formation

The formation of 2H-1,4-benzoxazin-3(4H)-one from N-hydroxy-2-phenoxyacetamides, a close analog of this compound, provides insight into the mechanistic pathways that can be extrapolated to the formation of related six-membered rings. The intramolecular cyclization is typically facilitated by reagents like polyphosphoric acid (PPA) or Lewis acids. ias.ac.in

The proposed mechanism for this transformation involves an intramolecular electrophilic aromatic substitution. The reaction is initiated by the activation of the hydroxamic acid moiety by the acidic medium. In the presence of a strong acid like PPA, the carbonyl oxygen of the hydroxamic acid is protonated, enhancing the electrophilicity of the carbonyl carbon. This is followed by an intramolecular attack of the electron-rich phenoxy ring onto the activated carbonyl group. Subsequent dehydration and rearomatization lead to the formation of the benzoxazinone ring system. While direct literature on the benzoxazinone formation from this compound is scarce, the principles from related syntheses suggest a similar pathway would be operative for analogous transformations.

Formation of 1,5-Benzoxazepinone Derivatives

A significant application of the intramolecular cyclization of this compound is the synthesis of 2,3-dihydro-1,5-benzoxazepin-4(5H)-one. ias.ac.in This seven-membered heterocyclic core is of interest in medicinal chemistry. The synthesis is achieved through an intramolecular amidation reaction, which represents a novel approach to forming this ring system via electrophilic aromatic substitution. ias.ac.in

Catalytic Systems for Benzoxazepinone Synthesis

Table 1: Catalytic Systems for the Synthesis of 2,3-Dihydrido-1,5-benzoxazepin-4(5H)-one from this compound

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| PPA | - | 120 | 0.5 | 80 | ias.ac.in |

| FeCl3 | Nitromethane | 60 | 2 | 75 | ias.ac.in |

| AlCl3 | Nitromethane | 60 | 2 | 70 | ias.ac.in |

| ZnCl2 | Nitromethane | 60 | 2 | 65 | ias.ac.in |

| BF3·OEt2 | Nitromethane | 60 | 2 | 60 | ias.ac.in |

Proposed Reaction Mechanisms for Larger Ring Systems

The formation of the seven-membered 1,5-benzoxazepinone ring from this compound via intramolecular cyclization is proposed to proceed through an electrophilic aromatic substitution mechanism. ias.ac.in In the presence of an acid catalyst, such as PPA or a Lewis acid, the hydroxamic acid is activated. This activation enhances the electrophilic character of the carbonyl carbon, facilitating the intramolecular attack by the phenoxy ring. The position of the attack is directed by the electronic properties of the phenoxy group. Following the electrophilic attack, a proton is eliminated to restore the aromaticity of the benzene ring, leading to the formation of the fused seven-membered ring system. ias.ac.in

Exploration of Domino and Cascade Reactions Involving this compound

While specific examples of domino and cascade reactions starting directly from this compound are not extensively documented in the reviewed literature, the synthesis of the parent hydroxamic acid itself can be part of a multi-step sequence that builds molecular complexity. The heterocyclic products obtained from the cyclization of this compound, such as benzoxazepinones, can serve as versatile intermediates for further functionalization in a sequential manner. The development of one-pot syntheses that combine the formation of this compound with its subsequent cyclization represents an area for potential exploration in domino and cascade reaction design.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired heterocyclic products from this compound. Key parameters that can be adjusted include the choice of catalyst, solvent, reaction temperature, and reaction time.

For the synthesis of 2,3-dihydrido-1,5-benzoxazepin-4(5H)-one, a comparative study of different Lewis acids demonstrated that ferric chloride (FeCl3) provides a high yield under relatively mild conditions (60 °C in nitromethane). ias.ac.in The use of PPA also affords a high yield, albeit at a higher temperature (120 °C). ias.ac.in These findings indicate that screening of both Brønsted and Lewis acids is a viable strategy for yield enhancement.

Further optimization could involve exploring a wider range of Lewis acid catalysts, investigating the effect of solvent polarity, and fine-tuning the reaction temperature and time for each catalytic system. The concentration of the substrate and the catalyst loading are also important factors that can be optimized to improve reaction efficiency and minimize side product formation. Modern techniques in reaction optimization, such as design of experiments (DoE), could be systematically applied to identify the optimal set of conditions for these cyclization reactions.

Chemical Transformations and Derivatization Strategies of N Hydroxy 3 Phenoxypropanamide

Functional Group Transformations of the N-hydroxy Moiety

The N-hydroxyamide group, also known as a hydroxamic acid, is a key functional group in N-hydroxy-3-phenoxypropanamide that governs much of its chemical reactivity and biological activity. acs.orgwikipedia.org This moiety can undergo several transformations, allowing for the synthesis of a wide range of derivatives. The most common reactions involve the hydroxyl and amino groups of the N-hydroxy moiety.

One of the primary transformations is O-acylation , where the hydroxyl group reacts with acylating agents such as acid chlorides or anhydrides to form O-acyl hydroxamates. nih.gov For instance, treatment of this compound with acetyl chloride in the presence of a base would yield O-acetyl-N-hydroxy-3-phenoxypropanamide. This transformation is often used to modify the pharmacokinetic properties of hydroxamic acid-containing drugs.

Another important reaction is O-alkylation , which involves the reaction of the hydroxyl group with alkyl halides in the presence of a base to produce O-alkyl hydroxamates. This derivatization can influence the molecule's lipophilicity and metabolic stability.

The N-hydroxy moiety can also participate in cycloaddition reactions . For example, it can react with activated alkynes or alkenes in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. These reactions are valuable for creating complex molecular architectures from a relatively simple starting material.

Furthermore, the N-hydroxyamide can undergo rearrangement reactions , such as the Lossen rearrangement, typically after O-acylation or O-sulfonylation, to yield isocyanates. wikipedia.org These intermediates can then be trapped with various nucleophiles to generate ureas, carbamates, and other derivatives.

| Transformation | Reagent(s) | Product Type |

| O-Acylation | Acid chloride, Acid anhydride | O-Acyl hydroxamate |

| O-Alkylation | Alkyl halide, Base | O-Alkyl hydroxamate |

| Cycloaddition | Activated alkyne/alkene | Five-membered heterocycles |

| Lossen Rearrangement | Acylating/Sulfonylating agent, Heat/Base | Isocyanate (intermediate) |

Modifications and Substitutions on the Phenoxy Ring

The phenoxy ring of this compound is an aromatic system that can be modified through various substitution reactions. The nature and position of substituents on this ring can significantly impact the molecule's biological activity and physical properties. The ether oxygen attached to the ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution. ncert.nic.in

Electrophilic Aromatic Substitution (EAS) is a fundamental strategy for introducing a wide range of functional groups onto the phenoxy ring. byjus.comquora.com Common EAS reactions include:

Nitration: Treatment with nitric acid and sulfuric acid introduces a nitro group, typically at the ortho and para positions. The nitro group is a versatile functional group that can be further reduced to an amino group.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or in a polar solvent can introduce halogen atoms (Br, Cl) onto the ring, which can serve as handles for further cross-coupling reactions.

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, allow for the introduction of alkyl and acyl groups, respectively, expanding the carbon framework of the molecule.

Nucleophilic Aromatic Substitution (SNAr) is also possible, particularly if the phenoxy ring is substituted with strong electron-withdrawing groups, such as a nitro group. wikipedia.orglibretexts.orgchemistrysteps.com For example, if a nitro group is present at the para position relative to a leaving group (e.g., a halogen), a nucleophile can displace the leaving group. This allows for the introduction of a variety of nucleophiles, including amines, alkoxides, and thiolates.

| Reaction Type | Reagent(s) | Substituent Introduced | Typical Position |

| Nitration | HNO₃, H₂SO₄ | -NO₂ | ortho, para |

| Halogenation | Br₂, FeBr₃ | -Br | ortho, para |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | -C(O)R | ortho, para |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RNH₂), Electron-withdrawing group present | Varies (e.g., -NHR) | ortho, para to EWG |

Diversification at the Propanamide Backbone

The propanamide backbone of this compound provides another site for chemical modification. The amide bond and the adjacent methylene (B1212753) groups can be targeted for diversification.

Amide bond hydrolysis is a fundamental reaction that cleaves the propanamide into 3-phenoxypropanoic acid and hydroxylamine. This reaction is typically carried out under acidic or basic conditions. byjus.commasterorganicchemistry.comchemguide.co.uk While this is a degradative reaction, it can be a useful first step in creating new derivatives from the resulting carboxylic acid.

Conversely, the amide can be reduced to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can convert the amide carbonyl into a methylene group, yielding N-(3-phenoxypropyl)hydroxylamine. This transformation alters the electronic and structural properties of the backbone significantly.

Modifications at the α- and β-carbons of the propanamide backbone can also be envisioned. For instance, deprotonation at the α-carbon with a strong base could generate an enolate, which can then react with various electrophiles, such as alkyl halides, to introduce substituents. However, the acidity of the N-hydroxy proton would need to be considered and potentially protected.

| Backbone Modification | Reagent(s) | Resulting Functional Group |

| Amide Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic acid and Hydroxylamine |

| Amide Reduction | LiAlH₄ | Amine |

| α-Alkylation (hypothetical) | Strong base, Alkyl halide | Substituted propanamide |

This compound as a Building Block in Multi-Step Synthesis

The structural features of this compound make it a valuable precursor in the synthesis of more complex molecules, particularly heterocyclic systems and novel organic scaffolds for drug discovery.

The reactivity of the N-hydroxyamide and the phenoxy ring can be exploited in intramolecular reactions to construct fused heterocyclic systems. A notable example is the intramolecular cyclization of N-hydroxy-3-phenoxypropanamides to form 1,5-benzoxazepinones. ias.ac.in This reaction, often promoted by polyphosphoric acid (PPA) or Lewis acids, involves an intramolecular electrophilic aromatic substitution where the hydroxamic acid moiety attacks the activated phenoxy ring, leading to the formation of a seven-membered heterocyclic ring. ias.ac.in

Furthermore, the N-hydroxyamide functionality is a known precursor for the synthesis of 1,2,4-oxadiazoles . This can be achieved by reacting this compound with a nitrile in the presence of a base, or by coupling with a carboxylic acid followed by cyclodehydration. 1,2,4-Oxadiazoles are important pharmacophores found in numerous biologically active compounds.

Another class of heterocycles, 1,3,4-oxadiazoles , can be synthesized from derivatives of this compound. nih.govnih.gov For example, the corresponding acid hydrazide, which can be prepared from the ester of 3-phenoxypropanoic acid, can be cyclized with various reagents to form the 1,3,4-oxadiazole (B1194373) ring.

| Heterocyclic System | Synthetic Strategy | Key Reagents/Conditions |

| 1,5-Benzoxazepinone | Intramolecular cyclization | Polyphosphoric acid (PPA), Lewis acids |

| 1,2,4-Oxadiazole | Reaction with nitriles or cyclodehydration of O-acyl intermediate | Base, Dehydrating agent |

| 1,3,4-Oxadiazole | Cyclization of the corresponding acid hydrazide | Dehydrating agents (e.g., POCl₃) |

Beyond the synthesis of specific heterocyclic systems, this compound can serve as a starting point for the development of novel organic scaffolds. The ability to independently modify the three main components of the molecule allows for the generation of diverse chemical libraries. For example, by combining modifications on the phenoxy ring with different transformations of the N-hydroxy moiety, a large number of structurally distinct compounds can be created.

This "scaffold-based" approach is central to modern drug discovery. Starting with a core structure like this compound, medicinal chemists can systematically explore the chemical space around it to identify compounds with improved potency, selectivity, and pharmacokinetic properties. The various chemical handles present in the molecule allow for the attachment of different pharmacophoric groups, leading to the development of new therapeutic agents.

Molecular Interactions and Computational Studies of N Hydroxy 3 Phenoxypropanamide and Its Derivatives

Conformational Analysis and Energy Minimization Studies

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its physical properties and biological activity. For a flexible molecule like N-hydroxy-3-phenoxypropanamide, this analysis identifies the most stable spatial arrangements of its atoms (conformers) and the energy barriers between them.

Studies on analogous N-hydroxy amides and peptoids have shown that the amide bond strongly favors a trans conformation due to lower steric hindrance compared to the cis form. nih.govresearchgate.net For this compound, the key dihedral angles defining its shape would be around the ether linkage (C-O-C-C) and the propyl chain (O-C-C-C), which dictate the position of the phenoxy "cap" relative to the hydroxamate "warhead." The most stable conformers are typically those that minimize steric clashes and may be stabilized by intramolecular hydrogen bonds. Understanding the preferred conformation is a critical first step for further computational work, such as molecular docking, as it determines the shape of the ligand presented to a biological receptor. ic.ac.uk

Quantum Chemical Calculations (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more detailed understanding of the electronic structure of a molecule. mdpi.com These methods are used to predict a wide range of properties, including optimized molecular geometry, distribution of electron density, and the energies of molecular orbitals. researchgate.netscispace.com

For this compound, DFT studies using basis sets like B3LYP/6-31G* can compute key electronic parameters. scispace.comscispace.com One of the most important outputs is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would show negative potential (red/yellow) around the carbonyl and hydroxyl oxygens of the hydroxamate group, indicating these are sites for electrophilic attack and hydrogen bond acceptance. This information is critical for predicting how the molecule will interact with receptor sites. researchgate.net

| Parameter | Calculated Value (a.u.) | Interpretation |

|---|---|---|

| Energy of HOMO | -0.245 | Indicates electron-donating capability. |

| Energy of LUMO | -0.031 | Indicates electron-accepting capability. |

| HOMO-LUMO Energy Gap (ΔE) | 0.214 | Relates to chemical stability and reactivity. |

Molecular Docking and Binding Interaction Analyses for Derived Structures

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. scispace.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. acs.org

The N-hydroxy-amide functional group, known as a hydroxamate, is a classic zinc-binding group. This feature makes this compound and its derivatives potent inhibitors of zinc-containing enzymes. wikipedia.orgmdpi.com Based on extensive research on analogous hydroxamic acids, the primary molecular targets for these compounds are the Histone Deacetylases (HDACs). nih.govnih.govmdpi.com

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. mdpi.com The active site of most HDACs contains a catalytic zinc ion (Zn²⁺), which is essential for their function. bohrium.com Hydroxamic acid-based inhibitors, such as the FDA-approved drug Vorinostat (SAHA), function by chelating this zinc ion, thereby blocking the enzyme's activity. nih.gov Other potential zinc-dependent targets for hydroxamic acids include matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha converting enzyme (TACE). nih.gov

Molecular docking simulations of this compound derivatives into the active site of an HDAC enzyme reveal a conserved binding mode. The interaction is typically characterized by three key features:

Zinc Chelation: The hydroxamate group acts as a bidentate ligand, with the carbonyl oxygen and the hydroxyl oxygen coordinating the Zn²⁺ ion at the bottom of the active site channel. This strong interaction is the primary anchor for the inhibitor and is essential for potent inhibition. nih.govacs.org

Hydrogen Bonding: The N-H group of the hydroxamate can form a crucial hydrogen bond with nearby amino acid residues, such as a histidine, which helps to orient the inhibitor correctly for zinc binding. Additional hydrogen bonds may form between the ligand and residues lining the active site tunnel. nih.gov

Cap Group Interactions: The phenoxy group serves as a "cap" that interacts with residues at the rim of the enzyme's active site. These interactions are primarily hydrophobic and aromatic (π-π stacking) with residues like phenylalanine or tyrosine. nih.govnih.gov These surface interactions contribute significantly to binding affinity and can be exploited to achieve selectivity among different HDAC isoforms. acs.org

| Ligand Moiety | Receptor Residue(s) | Interaction Type |

|---|---|---|

| Hydroxamate (-CONHOH) | Zn²⁺ Ion | Bidentate Coordination (Chelation) |

| Hydroxamate (-NH-) | Histidine, Aspartate | Hydrogen Bond |

| Phenoxy Ring | Phenylalanine, Tyrosine | Hydrophobic & π-π Stacking |

Structure-Activity Relationship (SAR) Studies of this compound Analogs at a Molecular Level

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. consensus.app For this compound analogs, SAR is explored by systematically modifying three main components: the zinc-binding group, the linker, and the cap group. nih.gov

The Hydroxamate Group: This moiety is generally considered essential for activity against zinc-dependent enzymes like HDACs. Modifications are typically not well-tolerated, as this group is directly responsible for chelating the catalytic zinc ion.

The Propanamide Linker: The three-carbon linker connecting the phenoxy cap and the hydroxamate group is crucial for spanning the depth of the enzyme's active site channel. SAR studies on similar inhibitors have shown that the length and rigidity of this linker can significantly impact potency. A linker that is too short or too long will fail to position the cap and zinc-binding groups optimally.

The Phenoxy Cap Group: This is the most common site for modification to improve potency and selectivity. Adding substituents to the phenyl ring can enhance interactions with the surface residues of the target enzyme. For example, introducing electron-withdrawing groups like halogens (e.g., fluorine, bromine) or larger hydrophobic groups can lead to stronger interactions with hydrophobic pockets on the enzyme surface, resulting in increased inhibitory activity. bohrium.comnih.gov Conversely, adding bulky or polar groups at positions that cause steric clashes will decrease activity.

These SAR insights, often derived from and rationalized by molecular modeling, are crucial for the iterative process of lead optimization in drug design. nih.gov

| Molecular Region | Modification | Expected Impact on Activity | Rationale |

|---|---|---|---|

| Hydroxamate Group | Removal or significant alteration | Loss of Activity | Essential for zinc chelation in the active site. |

| Propanamide Linker | Altering length (shortening/lengthening) | Decrease in Activity | Suboptimal positioning of cap and zinc-binding groups. |

| Phenoxy Ring (Cap) | Addition of hydrophobic/halogen substituents | Increase in Activity | Enhanced hydrophobic/aromatic interactions with surface residues. |

| Phenoxy Ring (Cap) | Addition of bulky groups at sterically hindered positions | Decrease in Activity | Steric clash with receptor surface. |

Advanced Analytical Methodologies in the Research of N Hydroxy 3 Phenoxypropanamide

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are paramount for elucidating the molecular structure of N-hydroxy-3-phenoxypropanamide. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework, while Mass Spectrometry (MS) confirms the molecular weight and offers clues to the compound's fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of this compound (C9H11NO3), which has a monoisotopic mass of 181.0739 Da. uni.lu High-resolution mass spectrometry (HRMS) can verify the elemental composition. Predicted mass-to-charge ratios (m/z) for various adducts of the molecule provide a reference for experimental analysis. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 182.08118 |

| [M+Na]⁺ | 204.06312 |

| [M+K]⁺ | 220.03706 |

| [M+NH₄]⁺ | 199.10772 |

| [M-H]⁻ | 180.06662 |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. Thin-Layer Chromatography (TLC) offers a rapid, qualitative assessment, while High-Performance Liquid Chromatography (HPLC) provides quantitative purity analysis.

High-Performance Liquid Chromatography (HPLC)

A specific, validated HPLC method for this compound is not widely reported in the literature; however, a standard reverse-phase method can be readily developed. Such a method would likely employ a C18 stationary phase column with a mobile phase consisting of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, often with a small percentage of an acid like formic acid to improve peak shape. nih.gov The retention time of the compound under specific conditions would serve as a key identifier, and the peak area would be used to quantify its purity relative to any impurities or starting materials.

Thin-Layer Chromatography (TLC)

TLC is a valuable tool for the real-time monitoring of the reaction that produces this compound. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), the disappearance of starting materials and the appearance of the product spot can be visualized, usually with UV light. The retention factor (Rf) value of the product spot is a characteristic property under the specific chromatographic conditions used.

Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous proof of structure by mapping electron density to reveal bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

As of this writing, a search of publicly accessible crystallographic databases indicates that the crystal structure of this compound has not been reported. The determination of its crystal structure would provide invaluable insight into its solid-state conformation and the packing of its molecules, which are influenced by the hydrogen bonding capabilities of the hydroxamic acid group.

Future Directions and Emerging Research Avenues for N Hydroxy 3 Phenoxypropanamide

Development of Green Chemistry Approaches for its Synthesis

The synthesis of N-hydroxy-3-phenoxypropanamide traditionally may involve multi-step processes with stoichiometric reagents, potentially generating significant waste. Future research will likely focus on developing more environmentally benign and efficient synthetic routes, aligning with the principles of green chemistry.

Key areas of investigation could include:

Enzymatic Synthesis: Biocatalysis offers a mild and highly selective alternative to conventional chemical methods. researchgate.netbohrium.comnih.gov Lipases and amidases, for instance, have been successfully employed in the formation of amide and hydroxamic acid bonds. researchgate.netbohrium.com A potential enzymatic pathway for this compound could involve the lipase-catalyzed amidation of a 3-phenoxypropanoic acid derivative with hydroxylamine. This approach would likely proceed under mild temperature and pH conditions, reducing energy consumption and byproduct formation. researchgate.net

| Catalyst Type | Potential Substrates | Key Advantages |

| Lipase (e.g., Candida antarctica Lipase B) | 3-phenoxypropanoic acid, hydroxylamine | High selectivity, mild reaction conditions, reduced waste. bohrium.comnih.gov |

| Amidase | 3-phenoxypropionamide, hydroxylamine | Can facilitate acyl transfer to form the hydroxamic acid. researchgate.net |

Catalytic Amide Bond Formation: The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the catalytic formation of amide bonds as a critical area for green chemistry. sigmaaldrich.com Research into the use of catalysts like boronic acids or transition metals (e.g., ruthenium) for the direct amidation of carboxylic acids with amines could be adapted for the synthesis of the propanamide backbone of this compound. sigmaaldrich.com These methods can offer higher atom economy and avoid the use of stoichiometric activating agents. scispace.com

Use of Greener Solvents: Replacing traditional volatile organic compounds with greener alternatives such as water, supercritical fluids, or bio-based solvents would significantly improve the environmental profile of the synthesis. bohrium.com The solubility and reactivity of this compound and its precursors in such solvents would be a crucial area of study.

Application in Catalyst Development and Organic Transformations

The molecular architecture of this compound, particularly the hydroxamic acid and phenoxy moieties, suggests its potential as a ligand in catalysis or as a catalyst itself in various organic transformations.

Metal Chelation and Catalysis: Hydroxamic acids are well-established as potent metal chelators. nih.govbenthamdirect.com This property could be harnessed to develop novel catalysts where this compound acts as a ligand, binding to a metal center and modulating its catalytic activity. The phenoxy group could also play a role in catalyst stability and solubility. Potential applications could include oxidation, reduction, and carbon-carbon bond-forming reactions.

Organocatalysis: The hydroxamic acid group, with its ability to act as both a hydrogen bond donor and acceptor, could enable this compound to function as an organocatalyst. This is a burgeoning field of research focused on the use of small organic molecules to catalyze chemical reactions.

Phenoxy Radical-Mediated Transformations: Phenoxy radicals, which can be generated from phenolic compounds, are involved in a variety of coupling reactions. nih.govacs.org While this compound itself does not have a free phenol (B47542) group, derivatives could be designed to explore phenoxy radical-mediated polymerizations or complex molecule synthesis.

Design of Next-Generation Chemical Libraries based on the this compound Scaffold

In drug discovery, "privileged scaffolds" are molecular frameworks that are able to bind to multiple biological targets. u-tokyo.ac.jpresearchgate.net The phenoxy group is considered a privileged moiety, appearing in numerous approved drugs. nih.gov This suggests that the this compound scaffold could serve as a valuable starting point for the design and synthesis of novel chemical libraries for high-throughput screening.

Scaffold-Based Library Design: By systematically modifying the phenoxy ring, the propanamide backbone, and the hydroxamic acid terminus, a large and diverse library of compounds can be generated. pyxis-discovery.com These modifications could be guided by computational modeling to explore the potential interactions of the library members with various biological targets.

| Scaffold Position | Potential Modifications | Desired Outcome |

| Phenoxy Ring | Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) | Modulate lipophilicity, electronic properties, and target binding. |

| Propanamide Backbone | Introduction of chirality, alkyl or aryl substituents | Explore conformational space and introduce new interaction points. |

| Hydroxamic Acid | Conversion to other metal-binding groups or bioisosteres | Investigate different modes of interaction with metalloenzymes. acs.org |

Targeting Metalloenzymes: The hydroxamic acid functionality is a known inhibitor of metalloenzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are important drug targets. acs.org A chemical library based on the this compound scaffold could yield novel and selective inhibitors of these enzyme families.

Exploration of its Role in Material Science Applications as a Monomer or Precursor

The distinct functional groups of this compound also open up possibilities for its use in material science.

Hydroxamic Acid-Containing Polymers: Polymers incorporating hydroxamic acid groups have been investigated for a variety of applications due to their strong metal-chelating properties. nih.govresearchgate.net this compound could potentially be used as a monomer or a precursor to synthesize such polymers. These materials could find use in:

Surface Coatings: The ability to bind to metal oxides could be exploited to create protective or functional coatings on metal surfaces. nih.gov

Nanoparticle Stabilization: The hydroxamic acid groups can coordinate to the surface of nanoparticles, preventing their aggregation and improving their dispersibility. nih.gov

Ion-Exchange Resins: The metal-binding capacity could be utilized for the separation or removal of metal ions from solutions.

Phenoxy Resin-Like Materials: Phenoxy resins are known for their excellent adhesion, chemical resistance, and mechanical strength, making them valuable in coatings, adhesives, and composites. phlextek.combritannica.comphlextek.com While this compound is not a traditional phenoxy resin monomer, its phenoxy group suggests that it could be incorporated into polymer backbones to impart desirable properties. The hydroxamic acid group would add a unique functionality, potentially leading to materials with novel cross-linking capabilities or stimuli-responsive behavior.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for N-hydroxy-3-phenoxypropanamide, and how can reaction conditions be optimized for improved yields?

- Methodological Answer : Synthesis of this compound typically involves multi-step reactions, including coupling of phenoxy groups with propanamide backbones. Key steps may include:

- Coupling reactions : Use organolithium reagents for forming carbon-carbon bonds between aromatic and aliphatic moieties .

- Protection/deprotection : Employ temporary protecting groups (e.g., acetyl or tert-butoxycarbonyl) for hydroxyl or amine functionalities to prevent side reactions during synthesis .

- Optimization : Adjust reaction parameters such as temperature (e.g., 0–5°C for sensitive intermediates), solvent polarity (e.g., THF for organometallic steps), and stoichiometric ratios of reagents. Monitor progress via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm structural integrity, focusing on peaks for the phenoxy group (δ 6.5–7.5 ppm) and hydroxypropanamide backbone (δ 1.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate molecular weight (e.g., [M+H]+ ion) and detect impurities .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Use C18 columns and acetonitrile/water gradients .

Q. What are the stability considerations for storing this compound, and how should degradation be monitored?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis .

- Stability assays : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% relative humidity) and analyze samples weekly via HPLC to track decomposition products like phenoxyacetic acid or hydroxylamine derivatives .

Advanced Research Questions

Q. How can researchers investigate the interaction mechanisms of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (association/dissociation rates) in real-time .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) by titrating the compound into a protein solution .

- Molecular Docking : Use software like AutoDock Vina to predict binding poses, focusing on hydrogen bonds between the hydroxy group and active-site residues .

Q. How can contradictory data on the compound’s stability under varying pH and temperature conditions be systematically resolved?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to test pH (2–10), temperature (25–60°C), and ionic strength. Use HPLC-MS to identify degradation pathways (e.g., hydrolysis at acidic pH) .

- Kinetic Modeling : Fit degradation data to first-order or Arrhenius models to predict shelf-life and critical storage parameters .

- Cross-lab validation : Replicate experiments in independent labs using standardized protocols to rule out instrumentation bias .

Q. What strategies are recommended for scaling up the synthesis of this compound while maintaining yield and purity?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real-time during scale-up .

- Solvent Selection : Transition from THF to greener solvents (e.g., 2-MeTHF) for improved safety and easier purification .

- Crystallization Optimization : Use anti-solvent crystallization (e.g., water addition) to enhance purity. Characterize crystal forms via X-ray diffraction to ensure batch consistency .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in bioactivity data between in vitro and cell-based assays for this compound?

- Methodological Answer :

- Dose-Response Curves : Compare IC50 values across assay types. Adjust for factors like cell permeability (e.g., use efflux pump inhibitors in cell assays) .

- Metabolite Screening : Use LC-MS to identify intracellular metabolites that may deactivate the compound .

- Positive Controls : Include reference compounds (e.g., known enzyme inhibitors) to validate assay conditions and normalize data .

Q. What computational tools can predict the metabolic fate of this compound in biological systems?

- Methodological Answer :

- ADMET Predictors : Use software like SwissADME or ADMETlab to estimate permeability, cytochrome P450 metabolism, and toxicity .

- Density Functional Theory (DFT) : Calculate bond dissociation energies for the hydroxy group to predict susceptibility to oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.